molecular formula C13H20ClNO2 B12706523 Isopropyl 4-(4-aminophenyl)butyrate hydrochloride CAS No. 94094-47-0

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride

Cat. No.: B12706523
CAS No.: 94094-47-0
M. Wt: 257.75 g/mol
InChI Key: GESOPNCBJZFTBM-UHFFFAOYSA-N
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Description

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(4-aminophenyl)butyrate hydrochloride typically involves the esterification of 4-(4-aminophenyl)butyric acid with isopropanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-aminophenyl)butyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 4-(4-aminophenyl)butyrate
  • 4-(4-Aminophenyl)butyric acid
  • Isopropyl 4-(4-nitrophenyl)butyrate

Uniqueness

Isopropyl 4-(4-aminophenyl)butyrate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

94094-47-0

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

propan-2-yl 4-(4-aminophenyl)butanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)16-13(15)5-3-4-11-6-8-12(14)9-7-11;/h6-10H,3-5,14H2,1-2H3;1H

InChI Key

GESOPNCBJZFTBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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